molecular formula C18H26N2O3S2 B5534931 N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide

N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide

Cat. No. B5534931
M. Wt: 382.5 g/mol
InChI Key: FRKBFORXAPLART-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide often involves intricate organic reactions. For example, the use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered peptides demonstrates a method that might be applicable to the synthesis of complex molecules like N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide, highlighting efficient coupling, methylation, and deprotection steps (E. Vedejs, C. Kongkittingam, 2000).

Molecular Structure Analysis

The structural analysis of such molecules often involves computational and spectroscopic methods to elucidate their conformation and electronic properties. For instance, the DFT-based study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) provides insights into the molecular geometry, stability, and electronic properties, which could be paralleled in studying N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).

Chemical Reactions and Properties

Chemical reactions involving the sulfonamide group, as seen in N-substituted-4-(1H-imidazol-1-yl)benzamides, reveal the potential reactivity and interaction of sulfonamide-containing compounds. Such reactions can provide insights into the chemical behavior of N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, A. J. Marisca, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of complex molecules. For example, the synthesis and crystal structure analysis of N-p-Methylbenzyl benzamide provide a basis for predicting the physical characteristics of similar sulfonamide compounds (Juntao Luo, Wenqiang Huang, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group interactions, are essential for applications in synthesis and material science. Studies on sulfonamide compounds, such as the synthesis and evaluation of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, shed light on the chemical behavior and potential applications of sulfonamide derivatives (R. Meleddu, E. Maccioni, S. Distinto, Giulia Bianco, C. Melis, S. Alcaro, F. Cottiglia, M. Ceruso, C. Supuran, 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activities. Compounds with similar structures are often involved in interactions with enzymes or receptors, where the benzamide, sulfonyl, and tetrahydro-2H-thiopyran groups can form interactions with the active site .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies on its interactions with biological targets and its potential applications in pharmaceuticals or other areas .

properties

IUPAC Name

N-cyclopentyl-3-[methyl(thian-4-yl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-20(16-9-11-24-12-10-16)25(22,23)17-8-4-5-14(13-17)18(21)19-15-6-2-3-7-15/h4-5,8,13,15-16H,2-3,6-7,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKBFORXAPLART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide

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